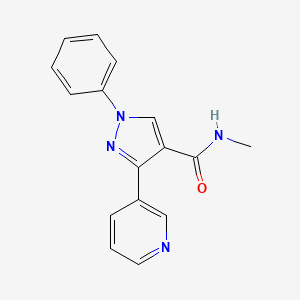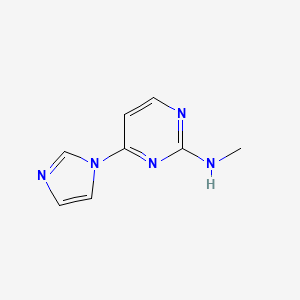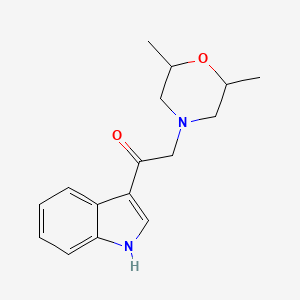
2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been suggested that it may inhibit the activity of enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone has been found to have biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have fluorescent properties, which make it useful as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone in lab experiments is that it has been extensively studied for its potential applications in various fields. Additionally, it is relatively easy to synthesize using different methods. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone. One of the future directions is to study its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments. Furthermore, it would be interesting to explore its potential use in the synthesis of other compounds.
Synthesis Methods
The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone has been reported using different methods. One of the commonly used methods involves the condensation of 2,6-dimethylmorpholine-4-carbaldehyde with indole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the synthesis of other compounds.
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-8-18(9-12(2)20-11)10-16(19)14-7-17-15-6-4-3-5-13(14)15/h3-7,11-12,17H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHSWKWOOFRHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-1-(1H-indol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7465072.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)
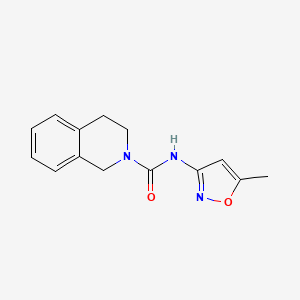
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)
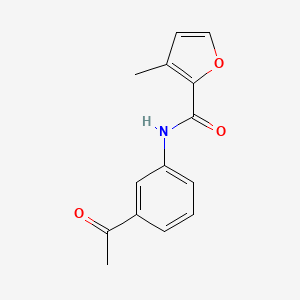
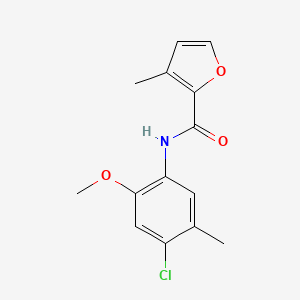
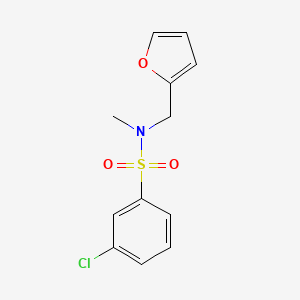
![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)

